1-(3-Fluoro-4-methylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluoro-4-methylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea, also known as PF-04937319, is a small molecule inhibitor of the receptor tyrosine kinase c-Met. It has shown promising results in preclinical studies for the treatment of various types of cancer, including lung cancer, breast cancer, and gastric cancer.
Applications De Recherche Scientifique
Urea Derivatives in Drug Design
Urea derivatives play a crucial role in drug design due to their unique hydrogen bonding capabilities, making them valuable for interactions with biological targets. These compounds have been incorporated into small molecules displaying a wide range of bioactivities. Research has focused on various urea derivatives as modulators of biological targets such as kinases, NAMPT, soluble epoxide hydrolases, mTOR, proteases, and epigenetic enzymes (HDAC, PRMT, or DOT1L, etc.). The significance of urea in medicinal chemistry is highlighted by its ability to modulate selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules (Jagtap, Kondekar, Sadani, & Chern, 2017).
Pyrimidine Derivatives in Therapeutics and Agriculture
Pyrimidine derivatives have been noted for their broad range of biological activities, including anti-inflammatory, COX inhibitor, anticancer, antiallergic, and analgesic properties. Research into substituted tetrahydropyrimidine derivatives has shown promising in vitro anti-inflammatory activity, highlighting the potential for designing lead compounds for anti-inflammatory applications (Gondkar, Deshmukh, & Chaudhari, 2013).
Enzyme Inhibition for Therapeutic Applications
Studies on urease inhibitors have shed light on their potential as drugs for treating gastric and urinary tract infections caused by urease-producing bacteria such as Helicobacter pylori and Proteus species. The review of patent literature on urease inhibitors reveals the exploration of various compounds, including hydroxamic acids, phosphoramidates, and quinones, for medical applications (Kosikowska & Berlicki, 2011).
Synthesis and Characterization of Complex Molecules
Research into the synthesis and characterization of complex molecules, such as those containing the pyranopyrimidine core, demonstrates the importance of hybrid catalysts in developing medicinally relevant scaffolds. These studies have focused on developing substituted pyrano[2,3-d]pyrimidine derivatives through one-pot multicomponent reactions, highlighting the role of organocatalysts, metal catalysts, and green solvents in synthesizing bioactive compounds (Parmar, Vala, & Patel, 2023).
Propriétés
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O/c1-12-4-5-13(10-14(12)18)21-17(24)20-11-15-19-7-6-16(22-15)23-8-2-3-9-23/h4-7,10H,2-3,8-9,11H2,1H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGXZRHPTLZFCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2=NC=CC(=N2)N3CCCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.